Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used as a chromogenic substrate for various enzymatic assays, particularly for detecting bacterial endotoxins and clotting enzymes in horseshoe crabs . The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantified colorimetrically.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The Boc (tert-butyloxycarbonyl) group is used to protect the amino groups during the synthesis .
Attachment to Resin: The first amino acid, Boc-DL-Val, is attached to a solid resin.
Coupling: The subsequent amino acids (Boc-DL-Leu, Gly, DL-Arg) are coupled stepwise using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically lyophilized and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for specific enzymes, which cleave the peptide bond to release p-nitroaniline.
Common Reagents and Conditions
Enzymes: Clotting enzymes from horseshoe crabs, bacterial endotoxin-induced amidases.
Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which can be detected colorimetrically at 405 nm .
Scientific Research Applications
Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and specificity.
Biology: Employed in the detection of bacterial endotoxins, which is crucial for ensuring the safety of pharmaceutical products.
Medicine: Utilized in diagnostic assays for detecting clotting disorders and bacterial infections.
Industry: Applied in quality control processes to test for endotoxin contamination in medical devices and pharmaceuticals .
Mechanism of Action
The mechanism of action of Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA involves its cleavage by specific enzymes. Upon enzymatic cleavage, the peptide bond between the arginine and p-nitroaniline is broken, releasing p-nitroaniline. This release can be quantified colorimetrically, providing a measure of enzyme activity or endotoxin levels .
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-Gly-Arg-pNA: Another chromogenic substrate used for similar applications.
Boc-Val-Leu-Gly-Arg-AMC: A fluorogenic substrate used in enzymatic assays.
Boc-Val-Leu-Gly-Arg-AFC: Another fluorogenic substrate with different detection properties.
Uniqueness
Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA is unique due to its specific sequence and the use of p-nitroaniline as the chromogenic group. This allows for sensitive and specific detection of enzymatic activity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O8/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGHMGOAVQFUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N9O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.